(1,3,4-Oxadiazol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3,4-Oxadiazol-2-yl)methanol is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is derived from furan by substituting two methylene groups with two pyridine-type nitrogens. It is part of the 1,3,4-oxadiazole family, which is known for its significant chemical and biological properties .
Mechanism of Action
Target of Action
The primary targets of (1,3,4-Oxadiazol-2-yl)methanol are various enzymes and proteins that contribute to cell proliferation, particularly in cancer cells . These include thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in DNA synthesis, gene expression, DNA topology, telomere maintenance, and nucleotide metabolism, respectively .
Mode of Action
This compound interacts with its targets by inhibiting their activities, thereby disrupting the normal functioning of cancer cells . For instance, it inhibits thymidylate synthase, an enzyme crucial for DNA synthesis, thereby preventing cancer cell proliferation . Similarly, by inhibiting HDAC, it affects gene expression and induces cell cycle arrest .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting thymidylate synthase, it disrupts the synthesis of thymidine monophosphate, a precursor of DNA . Inhibition of HDAC leads to an increase in acetylation of histones, altering chromatin structure and affecting gene expression . Inhibition of topoisomerase II interferes with DNA topology and replication . By inhibiting telomerase, it prevents the extension of telomeres, leading to cellular senescence and apoptosis .
Result of Action
The result of the action of this compound is the inhibition of cancer cell proliferation. By targeting and inhibiting key enzymes involved in cell proliferation, it induces cell cycle arrest and apoptosis, leading to the death of cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with target enzymes . Additionally, the presence of other substances, such as binding proteins or competing substrates, can influence its efficacy .
Biochemical Analysis
Biochemical Properties
Oxadiazole derivatives have been shown to interact with various enzymes and proteins
Cellular Effects
Some oxadiazole derivatives have shown significant anticancer activity, with one study revealing a robust inhibitory effect against the EGFR wild-type enzyme
Molecular Mechanism
Oxadiazole derivatives have been shown to exert their effects through various mechanisms, including binding interactions with biomolecules and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3,4-Oxadiazol-2-yl)methanol typically involves the dehydration of derivatives of semicarbazides or thiosemicarbazides using phosphorus oxychloride (POCl3) as a dehydrating agent . Another method involves the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation in the presence of a base such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of 1,3,4-oxadiazole derivatives often employs green synthetic procedures, including microwave-assisted methods, grinding methods, green catalysts, electrochemical methods, and ultrasound-assisted methods . These methods are designed to be more environmentally friendly and efficient.
Chemical Reactions Analysis
Types of Reactions
(1,3,4-Oxadiazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to different derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with oxadiazole compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit a wide range of biological activities .
Scientific Research Applications
(1,3,4-Oxadiazol-2-yl)methanol has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential antibacterial, antifungal, and antiviral properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole, known for its anticancer and antimicrobial properties.
1,2,5-Oxadiazole: Less studied but also exhibits interesting biological activities.
Uniqueness
(1,3,4-Oxadiazol-2-yl)methanol is unique due to its specific arrangement of nitrogen and oxygen atoms, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials .
Properties
IUPAC Name |
1,3,4-oxadiazol-2-ylmethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O2/c6-1-3-5-4-2-7-3/h2,6H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVNVDTWWMOZCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(O1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1934983-06-8 |
Source
|
Record name | 1,3,4-oxadiazol-2-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.